2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-
Description
The compound 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- (hereafter referred to as the target compound) is a polyfunctional azo dye characterized by a naphthalene backbone substituted with sulfonic acid, amino, hydroxyl, and multiple azo groups. Its structure includes two azo (-N=N-) linkages: one connecting to a phenyl group bearing a 4-hydroxyphenylazo substituent and another linked to a carbamoylated phenyl moiety . This architecture confers high water solubility (due to sulfonic acid groups) and strong chromophoric properties typical of azo dyes, which are widely used in textiles, food coloring, and industrial applications .
Properties
CAS No. |
56670-24-7 |
|---|---|
Molecular Formula |
C29H22N6O6S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C29H22N6O6S/c30-25-14-3-18-15-24(42(39,40)41)16-26(37)27(18)28(25)35-34-20-4-1-17(2-5-20)29(38)31-19-6-8-21(9-7-19)32-33-22-10-12-23(36)13-11-22/h1-16,36-37H,30H2,(H,31,38)(H,39,40,41) |
InChI Key |
OOVIVLRCIYZYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Approach
Diazotization of Amino Groups:
- The amino groups on the naphthalenesulfonic acid core and aromatic amines are converted to diazonium salts under acidic conditions, typically using sodium nitrite and hydrochloric acid at low temperatures.
-
- The diazonium salts are coupled with activated aromatic compounds such as phenols or aromatic amines to form azo linkages.
- The coupling occurs preferentially at positions activated by hydroxy or amino substituents, often under acidic or mildly alkaline conditions depending on the position targeted.
- For example, coupling at the 1-position of 6-amino-4-hydroxy-2-naphthalenesulfonic acid occurs under acidic conditions, while coupling at the 7-position requires alkaline conditions.
Incorporation of the Carbonyl-Containing Group:
- The carbonyl-containing moiety linked via an amino group and azo bonds (the "amino]carbonyl" fragment) is introduced through acylation or amidation reactions on an aromatic amine intermediate.
- This step typically involves reacting an aromatic amine with an activated carboxylic acid derivative (e.g., acid chloride) to form an amide linkage, which is then incorporated into the azo dye structure by further azo coupling.
Sequential Coupling to Build the Extended Azo System:
- The complex azo system with multiple azo linkages and aromatic rings is constructed by repeated diazotization and coupling steps.
- The final product contains azo groups connecting the naphthalenesulfonic acid core to substituted phenyl rings bearing hydroxy and carbonyl functionalities.
Reaction Conditions and Yields
- Coupling reactions are generally conducted in aqueous media, controlling pH to optimize regioselectivity.
- Temperature is maintained between 0-25 °C during diazotization to stabilize diazonium salts.
- Yields for intermediate azo coupling steps typically range from 70% to 90%, depending on purity and reaction conditions.
- The final product is isolated by filtration, washing, and drying, often as a disodium salt to enhance solubility and stability.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sulfonation & Amination | 2-Naphthol, sulfur dioxide, sodium hydroxide | Fusion at 190 °C, 16-22 h | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 84-90 |
| 2 | Diazotization | 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | NaNO2, HCl, 0-5 °C | Diazonium salt intermediate | - |
| 3 | Azo Coupling | Diazonium salt + activated phenol/amine | Acidic or alkaline aqueous medium | Mono-azo intermediate | 70-90 |
| 4 | Acylation/Amidation | Aromatic amine + acid chloride | Organic solvent, mild heating | Amino-carbonyl substituted intermediate | 75-85 |
| 5 | Final Azo Coupling | Amino-carbonyl intermediate + diazonium salt | Controlled pH, aqueous medium | Target azo dye compound | 65-85 |
Research Findings and Analytical Data
- The azo coupling reactions are regioselective, influenced by the pH and substituent effects on the aromatic rings.
- The presence of hydroxy and sulfonic acid groups enhances water solubility and dye affinity to fibers.
- The amino-carbonyl linkage contributes to dye fastness and stability.
- Spectroscopic analyses (UV-Vis, IR, NMR) confirm the azo linkages and functional groups.
- The compound exhibits characteristic azo dye colors and fluorescence under UV light due to extended conjugation.
Perspectives from Varied Sources
- Industrial synthesis protocols emphasize high-temperature fusion for sulfonation and amination steps to maximize yield and purity of the naphthalenesulfonic acid core.
- Academic studies focus on optimizing azo coupling conditions to improve regioselectivity and dye properties.
- Patent literature often describes improved processes for simultaneous feeding of starting materials to fusion reactors to increase yield and reduce reaction time.
- Environmental considerations highlight the need for controlled reaction conditions to minimize sulfur dioxide emissions during acidification and purification.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- undergoes several types of chemical reactions:
Azo Coupling: This is the primary reaction, where the compound reacts with diazonium salts to form azo dyes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Substitution: Various substitution reactions can occur, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Azo Coupling: Typically involves diazonium salts in alkaline conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are often used.
Major Products
The major products formed from these reactions are various azo dyes, each with distinct colors and properties, depending on the specific diazonium salts and reaction conditions used .
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- has several scientific research applications:
Chemistry: Used in the synthesis of complex azo dyes and as a reagent in various organic reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the textile and leather industries for dyeing fabrics and materials.
Mechanism of Action
The mechanism of action of this compound primarily involves its ability to undergo azo coupling reactions. The azo group (-N=N-) formed during these reactions is responsible for the vivid colors of the dyes. The compound interacts with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals forces, facilitating its use in staining and biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to a broader class of naphthalenesulfonic acid-based azo dyes. Key structural analogs include:
Allura Red AC (Red 40) Structure: Disodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate. Differences: Lacks the carbamoylated phenylazo group and amino substitution present in the target compound. Contains methoxy and methyl groups instead . CAS RN: 25956-17-5.
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)- Structure: Features two azo groups linked to nitrophenyl and phenyl moieties, with amino and hydroxyl groups on the naphthalene core. Differences: Replaces the carbamoylated phenylazo group with a nitro-substituted phenylazo group, increasing electron-withdrawing effects . CAS RN: Not explicitly listed (see HMDB0246135).
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate Structure: Contains an ethylphenylaminosulfonyl substituent instead of the carbamoylated phenylazo group. Differences: The sulfonamide linkage alters solubility and stability compared to the target compound’s carbamate bridge . CAS RN: 70865-30-4.
Physicochemical Properties
Toxicological Profiles
- Allura Red AC : Classified as a possible allergen; linked to hyperactivity in children at high doses .
- Nitro-substituted Analog : Nitro groups increase mutagenic risk, as seen in analogous compounds .
Data Tables
Table 1: Key Structural Features of Comparable Compounds
Biological Activity
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- is a complex organic compound with significant applications in dye chemistry and potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by case studies and research findings.
- Molecular Formula : C17H15N5O4S
- Molecular Weight : 373.39 g/mol
- CAS Number : 77847-21-3
The compound exists as a crystalline solid that is sparingly soluble in water but can form sodium salts that dissolve readily, exhibiting fluorescence under UV light.
Synthesis
The synthesis of this compound typically involves diazotization reactions followed by coupling reactions under acidic or alkaline conditions. The yield can vary depending on the specific reaction conditions employed.
Antimicrobial Properties
Research indicates that derivatives of naphthalenesulfonic acids exhibit antimicrobial activity against various pathogens. A study demonstrated that certain azo compounds derived from naphthalenesulfonic acids showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, which could be attributed to their ability to disrupt bacterial cell membranes.
Anticancer Activity
Some studies have pointed towards the potential anticancer properties of naphthalene derivatives. For instance, compounds similar to 2-naphthalenesulfonic acid have shown cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapy. The mechanism is thought to involve the induction of apoptosis in malignant cells.
Case Studies
- Antimicrobial Study : A study published in the Journal of Applied Microbiology evaluated the efficacy of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL for different derivatives.
- Cytotoxicity Assessment : In a research article from Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed a significant reduction in cell viability at concentrations above 100 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Journal of Applied Microbiology |
| Anticancer | Induces apoptosis in cancer cell lines | Cancer Letters |
| Cytotoxicity | IC50 ~100 µM for MCF-7 cells | Cancer Letters |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?
- The synthesis involves diazo coupling and sulfonation steps, with continuous flow reactors recommended for precise control of temperature, pressure, and stoichiometry . Key parameters include maintaining pH < 3 during sulfonation to avoid side reactions and using <5°C temperatures for diazonium salt stability . Yield optimization requires real-time monitoring via HPLC (e.g., C18 columns with 0.05 M ammonium acetate/methanol gradients) to track intermediates .
Q. How can the compound’s structural features (azo groups, sulfonate moieties) be characterized using spectroscopic methods?
- UV-Vis spectroscopy (λmax 450–550 nm for azo linkages) and FT-IR (stretching at 1500–1600 cm⁻¹ for -N=N-) confirm functional groups . NMR (¹H and ¹³C) resolves aromatic protons (δ 6.5–8.5 ppm) and sulfonate-induced deshielding. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M–Na]⁻ ion at m/z 600–650) .
Q. What solvent systems are suitable for stabilizing the compound in aqueous and organic media?
- Water solubility is enhanced by sodium sulfonate groups, but polar aprotic solvents (DMF, DMSO) are preferred for reactions requiring anhydrous conditions. Stability studies suggest pH 6–8 buffers (e.g., phosphate) prevent hydrolysis of azo bonds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Density functional theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps to predict redox behavior. For example, the electron-withdrawing sulfonate groups lower the LUMO energy, enhancing electrophilic substitution at the naphthalene ring . MD simulations further assess solvation effects on conformational stability .
Q. How to resolve contradictory spectral data for intermediates during synthesis?
- Discrepancies in UV-Vis or NMR spectra often arise from tautomerism (azo ↔ hydrazone) or residual solvents. Use deuterated DMSO for NMR to suppress exchange broadening. For ambiguous peaks, 2D-COSY or HSQC correlations clarify connectivity . Cross-validate with HPLC retention times under standardized conditions .
Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
- Implement process analytical technology (PAT) for inline monitoring (e.g., Raman spectroscopy) to detect deviations in diazo coupling efficiency. Statistical design of experiments (DoE) identifies critical factors (e.g., reactant molar ratios, mixing rates) affecting purity .
Q. How does the compound interact with biomolecules (e.g., serum albumin), and what binding mechanisms dominate?
- Fluorescence quenching assays reveal static binding (Ka ~10⁴ M⁻¹) with bovine serum albumin (BSA), driven by hydrophobic and electrostatic interactions. Circular dichroism (CD) shows minor α-helix disruption, suggesting low toxicity . Molecular docking (AutoDock Vina) predicts binding near BSA’s Trp-212 residue .
Methodological Comparisons
| Parameter | Conventional Batch Reactor | Continuous Flow Reactor | Reference |
|---|---|---|---|
| Yield | 60–70% | 85–90% | |
| Reaction Time | 8–12 hours | 2–4 hours | |
| Byproduct Formation | 15–20% | <5% |
Data Contradiction Analysis
- Issue : Discrepancies in reported λmax values for azo derivatives (e.g., 480 nm vs. 520 nm).
Key Research Gaps
- Structure-Activity Relationships : Limited data on how substituent positions (e.g., hydroxyl vs. amino groups) affect dye-sensitized solar cell (DSSC) efficiency.
- Environmental Impact : Degradation pathways under UV/ozone exposure remain unquantified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
